molecular formula C16H17NO3S B14445132 N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide CAS No. 79094-15-8

N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide

Katalognummer: B14445132
CAS-Nummer: 79094-15-8
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: CWJDZCXSVFLEQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C16H17NO3S It is a derivative of benzenesulfonamide and features an acetylphenyl group attached to the ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-acetylphenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the activity of the target pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • 1-Tosyl-1H-imidazole
  • 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-Ethyl-4-tosylpiperazine

Uniqueness

N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide is unique due to its specific structural features, such as the acetylphenyl group attached to the ethyl chain. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

79094-15-8

Molekularformel

C16H17NO3S

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-[2-(4-acetylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-13(18)15-9-7-14(8-10-15)11-12-17-21(19,20)16-5-3-2-4-6-16/h2-10,17H,11-12H2,1H3

InChI-Schlüssel

CWJDZCXSVFLEQF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.